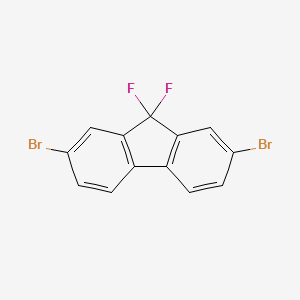

2,7-Dibromo-9,9-difluoro-9H-fluorene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,7-dibromo-9,9-difluorofluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Br2F2/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16,17)11(9)5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRVPZLDBPKHTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(C3=C2C=CC(=C3)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229603-71-7 | |

| Record name | 2,7-Dibromo-9,9-difluorofluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,7-Dibromo-9,9-difluoro-9H-fluorene CAS number 1229603-71-7

An In-Depth Technical Guide to 2,7-Dibromo-9,9-difluoro-9H-fluorene: Synthesis, Properties, and Applications

Authored by: Gemini, Senior Application Scientist

Foreword: The Strategic Importance of a Fluorinated Building Block

In the landscape of advanced materials and pharmaceuticals, the fluorene scaffold stands out for its inherent rigidity, thermal stability, and advantageous electronic properties. The strategic introduction of halogen atoms onto this core dramatically modulates its chemical behavior, opening new avenues for innovation. This guide focuses on a particularly compelling derivative: this compound (CAS No. 1229603-71-7). The difluorination at the C9 bridgehead offers a unique combination of steric and electronic effects, distinct from the more common dialkylfluorenes, while the bromine atoms at the C2 and C7 positions serve as versatile synthetic handles for constructing complex molecular architectures.

This document provides researchers, synthetic chemists, and drug development professionals with a comprehensive technical overview of this pivotal building block. We will delve into its core physicochemical properties, provide detailed and validated synthetic protocols, and explore its applications, which span from cutting-edge organic electronics to the synthesis of life-saving antiviral medications.

Core Molecular Profile and Physicochemical Properties

This compound is a symmetrical aromatic compound whose structure is foundational to its function. The planar fluorene system facilitates π-electron delocalization, a critical feature for electronic applications.[1] The electron-withdrawing nature of the fluorine and bromine atoms significantly influences the molecule's frontier molecular orbitals, enhancing its stability and tuning its electronic band gap.[2]

Structural and Physical Data

A summary of the key identification and physical properties is presented below. These values are critical for reaction planning, purification, and material characterization.

| Property | Value | Source(s) |

| CAS Number | 1229603-71-7 | [1][3] |

| Molecular Formula | C₁₃H₆Br₂F₂ | [1] |

| Molecular Weight | 359.99 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | White to off-white or yellow crystalline powder | [3] |

| Melting Point | 138.0 to 142.0 °C | |

| Boiling Point | 361.5 °C (estimated) | [4] |

| Thermal Stability | Thermally stable under ambient conditions; enhanced by halogens. | [1][4] |

| Purity (Typical) | >97.0% (GC), with commercial grades often exceeding 98.0%. | [4] |

Spectroscopic Signature

While a dedicated full spectrum analysis for this specific molecule is not publicly available, the expected spectroscopic data can be inferred from its constituent parts and related structures.

-

¹H NMR: The symmetry of the molecule would lead to a simplified spectrum. Protons on the aromatic rings would appear as doublets and singlets in the aromatic region (~7.5-7.8 ppm), with coupling constants typical for ortho- and meta-relationships.

-

¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, with the carbon atoms attached to bromine and the quaternary C9 carbon being particularly informative. The C-F coupling would be observable for the C9 carbon.

-

¹⁹F NMR: A single resonance would be expected due to the equivalence of the two fluorine atoms.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak [M]⁺ would be observed around m/z 358, 360, and 362 in a ~1:2:1 ratio.

Synthesis and Purification: A Validated Workflow

The most direct and widely employed synthetic route to this compound is a two-step process starting from the commercially available 2,7-Dibromofluorene. This pathway is reliable and scalable, making it suitable for both laboratory and industrial production.

Diagram of the Synthetic Pathway

Caption: Synthetic route from 2,7-Dibromofluorene to the target compound.

Step 1: Oxidation of 2,7-Dibromofluorene

Principle: This step involves the selective oxidation of the methylene bridge (C9) of 2,7-dibromofluorene to a ketone. Chromium trioxide (CrO₃) in acetic acid is a classic and highly effective reagent for this transformation, providing high yields.[5] The reaction is robust and the product often precipitates directly from the reaction mixture, simplifying purification.

Detailed Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, suspend 2,7-dibromofluorene (e.g., 10.0 g, 30.9 mmol) in glacial acetic acid (250 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Carefully add chromium(VI) oxide (12.0 g, 120 mmol) to the suspension in portions to control any initial exotherm.

-

Reaction Execution: Stir the resulting mixture vigorously at room temperature (20-25 °C) for 12 hours. The color of the mixture will change, and a yellow precipitate will form.

-

Work-up and Purification:

-

Collect the yellow precipitate by suction filtration.

-

Wash the solid thoroughly with deionized water until the filtrate is colorless to remove residual acetic acid and chromium salts.

-

Dry the product under vacuum to yield 2,7-dibromo-9H-fluoren-9-one as a yellow solid.

-

-

Validation:

-

Yield: Expect a high yield, typically around 98%.[5]

-

Characterization: Confirm the structure using ¹H NMR. The characteristic peak for the CH₂ group in the starting material (around 3.9 ppm) will be absent, and the aromatic signals will shift accordingly.[5] A melting point determination should also be performed.

-

Step 2: Geminal Difluorination of 2,7-Dibromo-9-fluorenone

Principle: This is the key step where the carbonyl group is converted into a difluoromethylene group. Deoxyfluorinating agents, such as Deoxofluor® or DAST, are specialized reagents that effectively replace the oxygen atom of a ketone with two fluorine atoms.[1] These reactions must be handled with care as they can be energetic and may release corrosive byproducts.

Detailed Experimental Protocol:

-

Reaction Setup: In a fume hood, charge a dry flask (purged with an inert gas like nitrogen or argon) with 2,7-dibromo-9-fluorenone. Dissolve or suspend it in a suitable anhydrous solvent (e.g., dichloromethane).

-

Reagent Addition: Cool the mixture in an ice bath. Slowly add a deoxyfluorinating agent (e.g., Deoxofluor, typically 1.5-2.0 equivalents) via syringe.

-

Causality Note: The reaction is performed under inert and anhydrous conditions to prevent the decomposition of the moisture-sensitive fluorinating agent. Cooling is essential to moderate the reaction rate and prevent side reactions.

-

-

Reaction Execution: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material.

-

Work-up and Purification:

-

Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over an anhydrous salt like sodium sulfate.

-

Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture).

-

-

Validation:

-

Characterization: The final product's identity and purity should be confirmed by ¹H, ¹³C, and ¹⁹F NMR spectroscopy, and mass spectrometry. A purity of >97% is typically desired.

-

Core Applications and Chemical Reactivity

The utility of this compound stems from its dual functionality: the optoelectronic properties of the difluorofluorene core and the reactive C-Br bonds.

Organic Electronics and Materials Science

Fluorene derivatives are renowned for their high photoluminescence quantum yields and excellent thermal stability, making them prime candidates for Organic Light-Emitting Diodes (OLEDs).[6][7]

-

As a Monomer: The dibromo functionality allows this compound to be used as a monomer in polymerization reactions. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be used to create high-performance conjugated polymers for OLEDs, organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[2]

-

Tuning Properties: The C-F bonds at the C9 position lower the HOMO/LUMO energy levels compared to dialkyl analogs, which can improve charge injection/transport and device stability. The fluorine atoms also help to prevent the formation of undesirable long-wavelength emission from ketone defects that can plague other fluorene-based materials.

Diagram of Application in Polymer Synthesis

Caption: Use as a monomer in Suzuki polycondensation reactions.

Pharmaceutical Intermediate: Synthesis of Ledipasvir

A significant application of this molecule is as a key intermediate in the synthesis of Ledipasvir, an antiviral drug used to treat Hepatitis C.[4] In this context, the fluorene core serves as a rigid scaffold, and the bromine atoms are sequentially replaced using cross-coupling reactions to build the complex final structure of the drug. The high purity of the starting material (≥98.0%) is critical for pharmaceutical applications to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[2][4]

Key Reactivity: Palladium-Catalyzed Cross-Coupling

The C(sp²)-Br bonds at the 2 and 7 positions are ideal for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly common for creating new C-C bonds.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from procedures for similar 2,7-dibromofluorene derivatives and serves as a robust starting point.[8][9]

-

Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq), an arylboronic acid or ester (2.2-2.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and a suitable phosphine ligand (e.g., SPhos, XPhos, or PPh₃, 2-4 mol%).

-

Solvent and Base: Add a solvent system (e.g., toluene/water or dioxane/water) and a base (e.g., K₂CO₃, K₃PO₄, or KOH, 3-4 eq).

-

Reaction Execution: Degas the mixture by bubbling with an inert gas for 15-20 minutes. Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up and Purification: Cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

-

Validation: The final product should be characterized by NMR and MS to confirm the successful double coupling and verify its purity.

Conclusion and Future Outlook

This compound is a high-value, versatile building block with a secure and growing role in both materials science and medicinal chemistry. Its unique electronic properties, conferred by the gem-difluoro bridge, combined with the synthetic flexibility of its dibromo functionalities, make it an indispensable tool for creating advanced conjugated polymers and complex pharmaceutical agents. As the demand for more efficient OLEDs and novel antiviral therapies continues to grow, the importance of this key intermediate is set to increase, driving further innovation in its synthesis and application.

References

-

This compound: A Key Intermediate for Modern Chemical Innovation. (URL: [Link])

-

The Potential of this compound in Material Science - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

Synthesis of new 2,7-dibromo 9-benzocyclobuten-3-yl-9H-fluorene derivatives - perspective dielectric materials for electronics - ResearchGate. (URL: [Link])

-

2,7-Diaryl-9,9′-alkylfluorene derivatives obtained from Suzuki reaction... - ResearchGate. (URL: [Link])

-

2,7-Dibromo-9,9-dimethyl-9H-fluorene - PMC. (URL: [Link])

-

2,7-Dibromo-9,9-dimethylfluorene | C15H12Br2 | CID 12123876 - PubChem. (URL: [Link])

-

Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives - ResearchGate. (URL: [Link])

-

Building Blocks For Organic Semiconductor | PDF | Oled - Scribd. (URL: [Link])

- CN101318888A - Process for synthesizing 2,7-dibromo fluorenone - Google P

-

(PDF) Fluorinated 9,9'-spirobifluorene derivative as host material for highly efficient blue fluorescent OLED - ResearchGate. (URL: [Link])

-

9H-Fluorene, 2,7-dibromo- - the NIST WebBook. (URL: [Link])

-

2,7-Dibromo-9H-fluorene - Optional[1H NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

-

(PDF) 2,7-Dibromo-9,9-dimethyl-9H-fluorene - ResearchGate. (URL: [Link])

-

2,7-Dibromofluorene | C13H8Br2 | CID 140073 - PubChem - NIH. (URL: [Link])

-

Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - RSC Publishing. (URL: [Link])

-

The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications - MDPI. (URL: [Link])

-

Efficient C(sp3)–H alkylation of fluorene and bisindolylmethane synthesis catalysed by a PNN-Ni complex using alcohols - Catalysis Science & Technology (RSC Publishing). (URL: [Link])

-

A Novel Spiro[acridine-9,9'-fluorene] Derivatives Containing Phenanthroimidazole Moiety for Deep-Blue OLED Application - PubMed. (URL: [Link])

-

Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials - RSC Publishing. (URL: [Link])

-

Synthesis of Fluorenes Starting from 2-Iodobiphenyls and CH2Br2 through Palladium-Catalyzed Dual C–C Bond Formation | Organic Letters - ACS Publications. (URL: [Link])

-

9H-Fluorene, 9-bromo-9-phenyl - Organic Syntheses Procedure. (URL: [Link])

-

1-Bromo-4-(1,1-difluoroethyl)benzene CAS:1-Bromo-4-(1,1 -... - AHH Chemical. (URL: [Link])

-

Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II) - PubMed Central. (URL: [Link])

-

Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups - MDPI. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound, CasNo.1229603-71-7 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]

- 4. nbinno.com [nbinno.com]

- 5. 2,7-Dibromo-9H-fluoren-9-one synthesis - chemicalbook [chemicalbook.com]

- 6. 2,7-Dibromo-9,9-dimethyl-9H-fluorene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

physical and chemical properties of 2,7-Dibromo-9,9-difluoro-9H-fluorene

An In-depth Technical Guide to 2,7-Dibromo-9,9-difluoro-9H-fluorene for Researchers and Drug Development Professionals

Introduction

This compound is a halogenated derivative of fluorene, a polycyclic aromatic hydrocarbon. Its unique molecular architecture, characterized by a rigid and planar fluorene core functionalized with bromine and fluorine atoms, imparts a distinct set of physicochemical properties. These characteristics make it a valuable building block in the synthesis of high-performance organic materials. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its relevance in materials science and organic electronics.

Molecular Structure and Identification

The foundational structure of this compound consists of a central five-membered ring fused to two benzene rings. The bromine atoms at the 2 and 7 positions, and the fluorine atoms at the 9 position, are key to its chemical reactivity and physical properties.[1] The symmetrical substitution pattern minimizes steric hindrance while maximizing electronic interactions.[1]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1229603-71-7[1] |

| Molecular Formula | C₁₃H₆Br₂F₂[1][2] |

| Molecular Weight | 359.99 g/mol [1][2] |

| InChI Key | ITRVPZLDBPKHTI-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical properties of this compound are pivotal to its application in various scientific fields.

| Property | Value |

| Appearance | White to yellow crystalline powder[3] |

| Melting Point | 138.0 to 142.0 °C[2][3] |

| Boiling Point | 361.5 ± 42.0 °C (Predicted)[2] |

| Density | 1.95 ± 0.1 g/cm³ (Predicted)[2] |

Solubility: While specific solubility data is not extensively documented in the provided search results, fluorene derivatives, especially those with alkyl chains, are known for their good solubility in common organic solvents.[4] The presence of halogen atoms in this compound suggests it is likely soluble in solvents such as tetrahydrofuran (THF), chloroform, and toluene.

Spectral Characterization

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The aromatic protons would appear as distinct signals, with their chemical shifts influenced by the electron-withdrawing effects of the bromine and fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons and the sp³-hybridized carbon at the 9-position, which is directly bonded to the two fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is a key identifier for this compound, expected to show a single resonance, confirming the presence of the two equivalent fluorine atoms at the 9-position. The fluorine substituents at the C-9 position have a deshielding effect on neighboring protons, causing their signals to shift upfield.[1]

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the bromine atoms on the fluorene backbone.

-

Substitution Reactions: The bromine atoms at the 2 and 7 positions are susceptible to substitution reactions.[1] They can be readily replaced by various functional groups through cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This reactivity allows for the synthesis of a wide range of fluorene-based polymers and small molecules with tailored electronic and optical properties.[5]

-

Oxidation and Reduction: The fluorene core can undergo oxidation to form the corresponding fluorenone derivative, although the presence of the electron-withdrawing fluorine and bromine atoms may influence the reaction conditions required.[1] Reduction of the fluorene system is also possible.[1]

Synthesis

A common synthetic route to this compound starts with the more readily available 2,7-dibromofluorene. This process typically involves two main steps: oxidation of the 9-position to a ketone, followed by fluorination.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of 2,7-Dibromo-9-fluorenone

This protocol is based on a literature procedure for the oxidation of 2,7-dibromofluorene.[6]

-

Reaction Setup: In a suitable reaction vessel, suspend 2,7-dibromofluorene (10.0 g, 30.9 mmol) in 250 mL of acetic acid.

-

Addition of Oxidizing Agent: To the stirred suspension, add chromium trioxide (CrO₃) (12 g, 0.12 mol).

-

Reaction: Stir the mixture at room temperature for 12 hours.

-

Workup: Collect the resulting yellow precipitate by suction filtration.

-

Purification: Wash the solid thoroughly with water and dry it under a vacuum to yield 2,7-dibromo-9-fluorenone as a yellow solid (yield: 10.1 g, 98%).[6]

Experimental Protocol: Fluorination of 2,7-Dibromo-9-fluorenone

The subsequent fluorination of the ketone at the 9-position can be achieved using a deoxofluorinating agent like Deoxofluor.[1]

-

Reaction Setup: In a dry reaction flask under an inert atmosphere, dissolve 2,7-dibromo-9-fluorenone in a suitable anhydrous solvent (e.g., dichloromethane).

-

Addition of Fluorinating Agent: Cool the solution and slowly add a deoxofluorinating agent.

-

Reaction: Allow the reaction to proceed, monitoring its progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Workup: Upon completion, carefully quench the reaction and perform an aqueous workup. The reaction mixture is typically cooled to 25-30°C during this step.[1]

-

Purification: Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. Purify the crude product by a suitable method like column chromatography or recrystallization.

Applications in Scientific Research

The unique electronic and optical properties of this compound make it a highly sought-after material in several areas of scientific research.[1]

-

Organic Electronics: It is a key building block for the synthesis of organic semiconductors used in:

-

Organic Light-Emitting Diodes (OLEDs): Fluorene-based polymers are known for their high emission efficiency and thermal stability.[7]

-

Organic Field-Effect Transistors (OFETs): The rigid fluorene core facilitates efficient charge transport.[5]

-

Organic Photovoltaics (OPVs): It serves as a precursor for donor-acceptor polymers in solar cell applications.[4][5]

-

-

Materials Science: The ability to functionalize the bromine positions allows for the creation of novel polymers and materials with tailored properties.[5]

-

Pharmaceuticals: It can serve as an intermediate in the synthesis of various pharmaceutical compounds.[1]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. 2,7-Dibromo-9,9-difluorofluorene | 1229603-71-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. 2,7-Dibromo-9H-fluoren-9-one synthesis - chemicalbook [chemicalbook.com]

- 7. 2,7-Dibromo-9,9-dimethyl-9H-fluorene - PMC [pmc.ncbi.nlm.nih.gov]

2,7-Dibromo-9,9-difluoro-9H-fluorene molecular structure and weight

An In-Depth Technical Guide to 2,7-Dibromo-9,9-difluoro-9H-fluorene: Molecular Structure, Properties, and Synthesis

Introduction

This compound is a halogenated derivative of fluorene, a polycyclic aromatic hydrocarbon. Its unique molecular architecture, combining a rigid and planar fluorene backbone with strategically placed bromine and fluorine substituents, makes it a highly valuable building block in the fields of materials science and organic electronics.[1] The fluorene core is known for its high thermal stability and excellent optoelectronic properties, including efficient blue light emission and high charge-carrier mobility.[2][3]

This guide, intended for researchers, chemists, and material scientists, provides a comprehensive overview of the molecular structure, physicochemical properties, and a validated synthesis protocol for this compound. We will delve into the rationale behind its molecular design and the experimental choices in its synthesis, highlighting its role as a precursor to high-performance conjugated polymers for various electronic applications.[1]

Part 1: Molecular Architecture and Physicochemical Properties

The functionality and utility of this compound are direct consequences of its specific molecular structure. Each component of the molecule serves a distinct purpose, contributing to its overall electronic and physical characteristics.

Systematic Nomenclature and Molecular Structure

The compound's systematic IUPAC name is This compound . This name precisely describes its structure: a fluorene core with two bromine atoms substituted at the 2 and 7 positions of the aromatic rings and two fluorine atoms at the 9-position (the methylene bridge).[4]

The fluorene core provides a rigid, planar, and conjugated π-system, which is fundamental for efficient charge transport.[4] The two bromine atoms at the para-positions (2 and 7) are crucial functional handles. They are susceptible to a variety of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the straightforward extension of the conjugated system by linking to other aromatic units. This versatility is the primary reason for its use in the synthesis of custom-designed organic semiconductors.[1]

The geminal difluoride substitution at the C9 position serves two critical purposes. Firstly, it enhances the electron-accepting nature of the fluorene unit, which can be used to tune the electronic band gap of resulting polymers. Secondly, unlike alkyl chains often used at this position to improve solubility, the compact fluorine atoms minimize steric hindrance, helping to maintain the planarity of the polymer backbone and promote intermolecular π-π stacking, which is beneficial for charge mobility.[4]

Sources

synthesis of 2,7-Dibromo-9,9-difluoro-9H-fluorene

An In-Depth Technical Guide to the Synthesis of 2,7-Dibromo-9,9-difluoro-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal building block in the fields of materials science and organic electronics. Its rigid, planar fluorene core, functionalized with bromine atoms at the 2 and 7 positions, provides sites for subsequent cross-coupling reactions, enabling the construction of complex conjugated polymers. The geminal difluoride group at the 9-position enhances the molecule's thermal stability, solubility, and electron-accepting properties, making it a highly desirable component for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs)[1]. This guide provides a detailed examination of the synthetic pathways to this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and critical safety considerations.

Retrosynthetic Analysis and Strategy

The is most logically approached via a two-stage process. The core of the strategy is the late-stage introduction of the fluorine atoms, a common tactic in organofluorine chemistry.

The key disconnection is at the C9-F bonds, revealing the precursor ketone, 2,7-dibromo-9-fluorenone . This intermediate is central to the synthesis, and its efficient preparation is paramount. The precursor itself can be synthesized from either fluorene or 9-fluorenone, offering flexibility based on starting material availability and cost.

Sources

An In-depth Technical Guide to the Solubility Profile of 2,7-Dibromo-9,9-difluoro-9H-fluorene

This guide provides a comprehensive technical overview of the solubility characteristics of 2,7-Dibromo-9,9-difluoro-9H-fluorene, a key building block in the development of advanced organic electronic materials. Aimed at researchers, scientists, and professionals in drug development and material science, this document synthesizes theoretical principles with practical methodologies to facilitate the effective use of this compound in research and development.

Introduction: The Significance of Solubility for a Niche Building Block

This compound is a halogenated aromatic compound with a rigid, planar fluorene core. This structure imparts desirable electronic and optical properties, making it a valuable precursor for the synthesis of organic semiconductors, polymers for organic light-emitting diodes (OLEDs), and other advanced materials. The solubility of this compound is a critical parameter that dictates its processability, reactivity in solution-phase synthesis, and ultimately, the performance of the resulting materials. Understanding and controlling its solubility is paramount for designing efficient synthetic routes and fabricating high-quality thin films for electronic devices.

This guide will delve into the predicted solubility of this compound based on its structural characteristics and the known solubility of analogous compounds. Furthermore, it will provide detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to ascertain precise solubility data in their specific solvent systems.

Predicted Solubility Profile of this compound

The molecule possesses a large, non-polar aromatic fluorene core, which is the dominant structural feature. The presence of two bromine and two fluorine atoms increases the molecular weight and introduces polarity, but the overall character of the molecule remains largely non-polar and hydrophobic. Halogenated polycyclic aromatic hydrocarbons generally exhibit low aqueous solubility and a preference for non-polar organic solvents.

Based on these characteristics, the following solubility predictions can be made:

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Specific Solvents | Predicted Solubility | Rationale |

| Non-Polar Aromatic | Toluene, Xylene, Benzene | High | The aromatic nature of these solvents allows for favorable π-π stacking interactions with the fluorene core. A structurally similar compound, 2,7-Dibromo-9,9-dimethyl-9H-fluorene, is known to be soluble in Toluene.[2] |

| Chlorinated | Dichloromethane (DCM), Chloroform, 1,2-Dichlorobenzene | High to Moderate | These solvents have a good balance of polarity and the ability to engage in van der Waals interactions with the halogenated aromatic structure. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | THF is a polar aprotic solvent that can dissolve a range of compounds. However, the large non-polar surface area of the fluorene derivative might limit high solubility. Diethyl ether is less polar and may be a poorer solvent. |

| Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Low | While these solvents are excellent for many organic compounds, their high polarity is not well-matched with the predominantly non-polar nature of this compound. |

| Polar Protic | Methanol, Ethanol, Water | Very Low / Insoluble | The strong hydrogen bonding network in these solvents and the hydrophobic nature of the fluorene derivative will prevent significant dissolution. The compound is expected to be practically insoluble in water. |

Methodologies for Experimental Solubility Determination

To obtain precise and actionable solubility data, experimental determination is essential. The following section outlines robust protocols for both qualitative and quantitative assessment of solubility.

Qualitative "Soluble" vs. "Insoluble" Screening

This rapid screening method provides a foundational understanding of suitable solvent systems.

Protocol:

-

Preparation: Dispense approximately 1-2 mg of this compound into a small, clear glass vial.

-

Solvent Addition: Add the test solvent dropwise (approximately 0.1 mL per drop) to the vial.

-

Observation: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.

-

Assessment: Observe the mixture against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve, and the solvent remains clear or a suspension is formed.

-

-

Documentation: Record the observations for each solvent tested.

Diagram 1: Qualitative Solubility Testing Workflow

Caption: A streamlined workflow for the rapid qualitative assessment of solubility.

Quantitative Solubility Determination via Gravimetric Analysis

This method provides a precise measurement of solubility in a given solvent at a specific temperature.

Protocol:

-

Saturated Solution Preparation:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended.

-

-

Separation of Undissolved Solid:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed, airtight syringe fitted with a filter (e.g., a 0.22 µm PTFE syringe filter) to prevent any solid particles from being transferred.

-

-

Solvent Evaporation:

-

Dispense the filtered supernatant into a pre-weighed, clean, and dry container (e.g., a small beaker or evaporating dish).

-

Record the exact volume of the supernatant transferred.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute. Ensure all the solvent is removed.

-

-

Mass Determination and Calculation:

-

Once the container is at room temperature, weigh it again to determine the mass of the dissolved solid.

-

Calculate the solubility using the following formula:

-

Solubility (g/L) = (Mass of dissolved solid (g)) / (Volume of supernatant (L))

-

-

Diagram 2: Quantitative Gravimetric Solubility Determination

Caption: Step-by-step process for quantitative solubility measurement using the gravimetric method.

Safety and Handling Considerations

As a Senior Application Scientist, it is imperative to emphasize the importance of safety in all experimental procedures.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling this compound and organic solvents.

-

Ventilation: All handling of the compound and solvents should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Material Safety Data Sheet (MSDS): Before commencing any work, thoroughly review the Material Safety Data Sheet for this compound and all solvents to be used. The SDS from suppliers like Tokyo Chemical Industry provides crucial information on hazards, handling, and emergency procedures.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion and Future Directions

The solubility of this compound is a critical factor for its successful application in the synthesis of novel organic electronic materials. While a comprehensive experimental solubility profile is yet to be published, this guide provides a strong predictive framework based on chemical principles and data from analogous compounds. The detailed experimental protocols herein offer a clear path for researchers to generate precise, application-specific solubility data.

Future work should focus on the systematic quantitative determination of the solubility of this compound in a broad range of organic solvents at various temperatures. This data would be invaluable for the rational design of synthetic procedures, the optimization of device fabrication processes, and the development of predictive solubility models for this important class of materials.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

-

MDPI. (2023). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. [Link]

-

ACS Publications. (2007). Solubility of Fluorene in Different Solvents from 278.98 K to 338.35 K. [Link]

-

ResearchGate. (2025). Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons. [Link]

-

ResearchGate. (2025). Solubility of Fluorene in Different Solvents from 278.98 K to 338.35 K. [Link]

-

Sciencemadness Wiki. (2023). Fluorene. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

-

National Institutes of Health. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

-

ChemBK. (2024). 2,7-Dibromo-9,9-dimethyl-9H-fluorene. [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]

-

Wikipedia. (n.d.). Fluorene. [Link]

Sources

Spectroscopic Profile of 2,7-Dibromo-9,9-difluoro-9H-fluorene: A Technical Guide

Introduction

2,7-Dibromo-9,9-difluoro-9H-fluorene is a halogenated aromatic compound of significant interest to researchers in materials science and organic electronics. Its rigid, planar fluorene core, combined with the electron-withdrawing properties of the bromine and fluorine substituents, makes it a valuable building block for the synthesis of organic semiconductors, light-emitting diodes (OLEDs), and other advanced materials.[1] The precise characterization of this molecule is paramount for ensuring the purity of intermediates and predicting the properties of resulting polymers and devices. This guide provides an in-depth analysis of the expected nuclear magnetic resonance (NMR) and infrared (IR) spectral data for this compound, grounded in fundamental spectroscopic principles and comparative data from analogous structures.

Due to the limited availability of published experimental spectra for this specific molecule, this guide will focus on a detailed prediction and interpretation of its spectral features. This approach not only provides a practical reference for researchers synthesizing this compound but also illustrates the power of spectroscopic analysis in structure elucidation.

Molecular Structure and Symmetry

A thorough understanding of the molecule's structure is the foundation for interpreting its spectral data. This compound possesses a C₂ᵥ symmetry axis, which dictates that certain atoms are chemically and magnetically equivalent. This symmetry simplifies the expected NMR spectra, as equivalent nuclei will produce a single, combined signal. The key structural features include the planar fluorene backbone, the two bromine atoms at the 2 and 7 positions, and the two fluorine atoms at the C-9 position.[1]

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and informative technique for the characterization of organofluorine compounds.

Predicted ¹⁹F NMR Data

| Predicted Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| -110 to -120 | Singlet (s) | CF₂ |

Interpretation and Causality

The two fluorine atoms at the C-9 position are chemically and magnetically equivalent due to the molecule's symmetry. Consequently, they are expected to resonate at the same frequency, producing a single peak in the ¹⁹F NMR spectrum. The predicted chemical shift in the range of -110 to -120 ppm (relative to CCl₃F) is consistent with fluorine atoms attached to a quaternary carbon in a strained ring system.[2] The absence of any adjacent protons means this signal will appear as a singlet.

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a multinuclear NMR spectrometer operating at a ¹⁹F frequency of, for example, 376 MHz.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg) is sufficient.

-

Reference: Use an external standard of CCl₃F (δ = 0 ppm) or a secondary standard.

-

Spectral Width: A range of approximately -50 to -250 ppm is appropriate to ensure the signal is captured.

-

Relaxation Delay (d1): A 1-2 second delay is typically adequate.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase the resulting spectrum.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule.

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.7 - 7.9 | Doublet (d) | 2H | H-4, H-5 |

| ~ 7.6 - 7.8 | Doublet of doublets (dd) | 2H | H-3, H-6 |

| ~ 7.5 - 7.7 | Doublet (d) | 2H | H-1, H-8 |

Interpretation and Causality

The C₂ᵥ symmetry of the molecule results in three distinct sets of equivalent aromatic protons:

-

H-1 and H-8: These protons are adjacent to the bromine-substituted carbon and will appear as a doublet due to coupling with H-3 and H-6, respectively.

-

H-3 and H-6: These protons are coupled to both H-4/H-5 and H-1/H-8, resulting in a doublet of doublets.

-

H-4 and H-5: These protons are adjacent to the carbon bridge and will appear as a doublet due to coupling with H-3 and H-6.

The electron-withdrawing nature of the bromine and fluorine atoms will deshield the aromatic protons, causing them to appear in the downfield region of the spectrum (typically > 7.0 ppm). The geminal difluoro group at C-9 is strongly electron-withdrawing and will have a notable effect on the chemical shifts of the nearby protons, particularly H-1, H-8, H-4, and H-5.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 2-5 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal standard.

-

Instrumentation: A standard NMR spectrometer with a proton frequency of 300-500 MHz is suitable.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: A sweep width from 0 to 10 ppm is appropriate.

-

Number of Scans (ns): 8 to 16 scans are typically sufficient for a sample of this concentration.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the FID. Integrate the signals to determine the relative number of protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ) (ppm) | Multiplicity (in ¹⁹F coupled spectrum) | Assignment |

| ~140 - 150 | Singlet | C-2, C-7 (quaternary, C-Br) |

| ~135 - 145 | Singlet | C-4a, C-4b (quaternary) |

| ~125 - 135 | Singlet | C-8a, C-9a (quaternary) |

| ~120 - 130 | Singlet | C-1, C-8 |

| ~120 - 130 | Singlet | C-3, C-6 |

| ~115 - 125 | Singlet | C-4, C-5 |

| ~110 - 125 | Triplet (t) | C-9 (quaternary, C F₂) |

Interpretation and Causality

Due to the molecule's symmetry, seven distinct carbon signals are expected.

-

Quaternary Carbons: The bromine-substituted carbons (C-2, C-7) and the other quaternary carbons of the fluorene core will appear as singlets in a proton-decoupled spectrum.

-

Aromatic CH Carbons: The protonated aromatic carbons will also appear as singlets in a proton-decoupled spectrum.

-

C-9 Carbon: The most characteristic signal is that of the C-9 carbon. It is directly bonded to two fluorine atoms, which will cause a significant downfield shift and, more importantly, will split the signal into a triplet due to one-bond C-F coupling (¹J_CF). The observation of this triplet is a key diagnostic feature for the -CF₂- group.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (15-25 mg in 0.6-0.7 mL of solvent) is recommended for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Instrumentation: A multinuclear NMR spectrometer with a ¹³C frequency of, for example, 125 MHz.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30) is standard.

-

Spectral Width: A range of 0 to 200 ppm is generally sufficient.

-

Number of Scans (ns): A higher number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

-

Processing: Fourier transformation, phasing, and baseline correction are applied.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Weak-Medium | Aromatic C-H stretch |

| 1600 - 1450 | Medium-Strong | Aromatic C=C stretch[3] |

| 1300 - 1200 | Strong | C-F stretch (asymmetric)[3] |

| 1100 - 1000 | Strong | C-F stretch (symmetric) |

| 600 - 550 | Medium-Strong | C-Br stretch[3] |

Interpretation and Causality

-

Aromatic C-H Stretch: The peaks above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized.

-

Aromatic C=C Stretch: The absorptions in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bonds within the fluorene aromatic system.

-

C-F Stretch: The most intense and diagnostic peaks in the IR spectrum will be the C-F stretching vibrations. These bonds are highly polar, leading to strong absorptions. The presence of two C-F bonds on the same carbon will give rise to both symmetric and asymmetric stretching modes.

-

C-Br Stretch: The C-Br stretching vibration is expected at lower wavenumbers, typically in the fingerprint region.

Caption: General workflow for NMR data acquisition and analysis.

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and record the sample spectrum.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans are usually sufficient.

-

-

Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The spectroscopic characterization of this compound is crucial for its application in advanced materials. While a complete set of experimental data is not widely published, a detailed analysis based on chemical principles and data from analogous compounds provides a robust and reliable prediction of its NMR and IR spectra. The key diagnostic features to confirm the structure are the single, singlet peak in the ¹⁹F NMR spectrum, the three distinct sets of proton signals in the aromatic region of the ¹H NMR spectrum, the triplet signal for the C-9 carbon in the ¹³C NMR spectrum, and the strong C-F stretching vibrations in the IR spectrum. This guide provides researchers with the necessary framework to confidently identify and characterize this important synthetic building block.

References

-

Levchenko, K. S., et al. (2020). Synthesis of new 2,7-dibromo 9-benzocyclobuten-3-yl-9H-fluorene derivatives - perspective dielectric materials for electronics. IOP Conference Series: Materials Science and Engineering, 734(1), 012127. [Link]

Sources

An In-Depth Technical Guide to the Thermal Stability of 2,7-Dibromo-9,9-difluoro-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding Thermal Stability in Advanced Material Applications

In the realm of organic electronics and pharmaceutical development, the thermal stability of a compound is a critical parameter that dictates its processing window, operational lifetime, and overall reliability. For materials destined for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as pharmaceutical intermediates, the ability to withstand thermal stress without decomposition is paramount. This guide provides a comprehensive technical overview of the thermal stability of 2,7-Dibromo-9,9-difluoro-9H-fluorene, a key building block in the synthesis of advanced organic materials. Through an examination of its physicochemical properties, synthesis and purification, and a detailed analysis of its thermal behavior, this document serves as a crucial resource for researchers and developers in the field.

Physicochemical Properties of this compound

This compound is a halogenated derivative of fluorene, a polycyclic aromatic hydrocarbon. The strategic placement of bromine atoms at the 2 and 7 positions and fluorine atoms at the 9 position of the fluorene core imparts unique electronic and physical properties, including a propensity for high thermal stability.[1]

| Property | Value | Source |

| Molecular Formula | C₁₃H₆Br₂F₂ | |

| Molar Mass | 359.99 g/mol | |

| Melting Point | 138-142 °C | |

| Appearance | White to yellow powder/crystal |

The high melting point of this compound is an initial indicator of its thermal robustness. The introduction of fluorine atoms at the C-9 position is a key structural modification that significantly influences the thermal properties of fluorene derivatives.

The Crucial Role of Synthesis and Purification in Thermal Stability

The thermal stability of an organic compound is intrinsically linked to its purity. Impurities, even in trace amounts, can act as catalysts for thermal decomposition, leading to a lower observed decomposition temperature. Therefore, a well-defined synthesis and rigorous purification protocol are essential for obtaining a thermally stable material.

Synthesis Pathway

The synthesis of this compound typically proceeds through a two-step process, starting from the readily available 2,7-dibromofluorene.

Sources

Foreword: The Imperative of Purity in Advanced Functional Materials

An In-Depth Technical Guide to the Purity and Assay of 2,7-Dibromo-9,9-difluoro-9H-fluorene

In the realm of organic electronics and high-performance polymers, the monomer is the foundational blueprint from which all material properties emerge. This compound stands as a critical building block, prized for the rigidity, thermal stability, and unique electronic characteristics it imparts to conjugated polymers used in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1][2] However, the transition from a promising molecular structure to a high-performance device is not guaranteed. It is dictated by a factor that is often underestimated yet fundamentally critical: purity.

Trace impurities, even at levels below 1%, can act as charge traps, quenching sites, or morphological defects within a semiconductor thin film, catastrophically degrading device efficiency, color purity, and operational lifetime. Therefore, a robust and multi-faceted analytical strategy to rigorously define the purity and assay of this compound is not merely a quality control measure; it is an enabling technology for innovation. This guide provides a comprehensive framework for this analytical validation, grounded in the principles of causality and self-validating protocols.

Core Physicochemical & Spectroscopic Fingerprint

Before any purity assessment can begin, establishing a baseline identity of the material is paramount. The following properties define the target analyte.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 1229603-71-7 | [1] |

| Molecular Formula | C₁₃H₆Br₂F₂ | [1] |

| Molecular Weight | 360.00 g/mol | [1] |

| Appearance | White to yellow crystalline powder | [1] |

| Melting Point | 138.0 to 142.0 °C | [1] |

The symmetrical nature of the molecule is a key feature that simplifies its spectroscopic signature, particularly in NMR, where fewer unique signals are expected than in an asymmetrical analogue.[2]

The Analytical Workflow: A Multi-Technique, Orthogonal Approach

No single analytical technique is sufficient to declare a batch of this compound "pure." A self-validating system relies on an orthogonal approach, where different techniques with distinct separation and detection principles are used to corroborate findings. The workflow below illustrates this integrated strategy.

Caption: Integrated workflow for the comprehensive analysis of this compound.

Chromatographic Purity & Assay: The Quantitative Core

Chromatography is the cornerstone of purity determination, as it physically separates the main component from non-volatile and volatile impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the assay of non-volatile impurities due to its high resolution and sensitivity.

-

Causality of Method Design: A reversed-phase C18 column is selected because the analyte is a non-polar, aromatic compound, promoting retention and separation from more polar or more non-polar impurities. A UV detector is chosen because the fluorene core possesses a strong chromophore, allowing for sensitive detection. An isocratic mobile phase of acetonitrile and water is often sufficient for baseline separation, providing robustness and reproducibility.

-

Experimental Protocol: Purity by Area Normalization

-

System Preparation: Agilent 1260 Infinity II or equivalent system with a Diode Array Detector (DAD).

-

Column: C18 stationary phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: Acetonitrile:Water (85:15 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

-

Detection: DAD, monitor at 254 nm and 280 nm.

-

Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile to create a 1 mg/mL solution.

-

Analysis: Inject the sample and record the chromatogram for at least 20 minutes to ensure all late-eluting impurities are observed.

-

Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

-

-

Experimental Protocol: Assay by External Standard

-

Standard Preparation: Prepare a certified reference standard of this compound at a known concentration (e.g., 1.0 mg/mL).

-

Calibration Curve: Create a series of dilutions from the standard stock (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL).

-

Analysis: Inject the standards and the sample solution under the same HPLC conditions as above.

-

Calculation: Plot a graph of peak area versus concentration for the standards. Determine the concentration of the sample from its peak area using the linear regression of the calibration curve. The assay is then calculated considering the initial weight and dilution.

-

Gas Chromatography (GC)

GC is an excellent orthogonal technique, particularly for identifying volatile impurities and confirming the purity value obtained by HPLC. Its use is cited by major chemical suppliers for this material.[1]

-

Causality of Method Design: A non-polar capillary column (e.g., DB-5 or equivalent) is chosen to separate compounds based on their boiling points. Flame Ionization Detection (FID) provides excellent sensitivity for organic compounds, while Mass Spectrometry (MS) detection allows for definitive identification of impurity peaks.

-

Experimental Protocol: GC-FID/MS

-

System Preparation: Agilent 8890 GC with FID and 5977B MS detector or equivalent.

-

Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Injector Temperature: 280 °C.

-

Oven Program: Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 10 min.

-

Detector Temperature: FID at 300 °C; MS transfer line at 280 °C.

-

Sample Preparation: Prepare a ~1 mg/mL solution in a high-purity solvent like dichloromethane.

-

Analysis: Inject 1 µL. The FID provides quantitative data (area %), while the MS provides mass spectra for peak identification.

-

Spectroscopic and Thermal Confirmation

While chromatography quantifies purity, it does not confirm identity. Spectroscopic and thermal methods provide this crucial validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structure confirmation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

-

¹H NMR: Due to the molecule's C₂ symmetry, the aromatic region is expected to be simple. Protons on the fluorene backbone will appear as distinct doublets and singlets.

-

¹⁹F NMR: A single peak is expected, as both fluorine atoms are chemically equivalent. Its chemical shift is characteristic of geminal difluoro groups on an aromatic system.

-

¹³C NMR: Will confirm the number of unique carbon environments, consistent with the symmetrical structure.

-

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated acetone.

-

Instrumentation: Bruker Avance 400 MHz spectrometer or equivalent.

-

Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F spectra.

-

Interpretation: Confirm that the observed chemical shifts, integrations (for ¹H), and coupling patterns match the known structure of this compound. Any additional peaks are indicative of impurities and can often be identified. For instance, the presence of a peak around 3.9 ppm in the ¹H NMR could indicate residual, non-fluorinated 2,7-dibromofluorene.[3]

-

Differential Scanning Calorimetry (DSC)

DSC provides a measurement of the material's melting point and an indication of its purity.

-

Causality of Method Design: Pure crystalline solids exhibit a sharp, well-defined melting endotherm. The presence of impurities disrupts the crystal lattice, causing a depression and broadening of the melting peak. This phenomenon, known as melting point depression, can be used to estimate purity.

-

Experimental Protocol: Thermal Analysis

-

Instrumentation: TA Instruments DSC 250 or equivalent.

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum Tzero pan and hermetically seal it.

-

Method: Equilibrate at 40 °C. Ramp the temperature at 10 °C/min to 180 °C under a nitrogen atmosphere.

-

Analysis: Determine the onset temperature and the peak maximum of the melting endotherm. A sharp peak within the expected range (e.g., 138-142 °C) is indicative of high purity.[1]

-

Identifying Potential Impurities

A proactive approach to quality control involves understanding the synthetic pathway to anticipate likely impurities. The synthesis of this compound typically starts with fluorenone, which is brominated to 2,7-dibromo-9-fluorenone, and subsequently fluorinated.[2][4]

Sources

potential applications of 2,7-Dibromo-9,9-difluoro-9H-fluorene in material science

An In-depth Technical Guide to the Material Science Applications of 2,7-Dibromo-9,9-difluoro-9H-fluorene

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal building block in modern material science. We will delve into its unique structural attributes, physicochemical properties, and its transformative role in the development of high-performance organic electronic materials. This document is intended for researchers and scientists in materials science and drug development, offering insights into the causality behind its application in advanced technologies such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). We will explore its synthetic versatility, particularly in cross-coupling reactions, and provide validated experimental protocols.

Introduction: The Architectural Advantage of a Fluorinated Fluorene Core

The fluorene moiety is a cornerstone of organic electronics, prized for its rigid, planar, and highly conjugated π-system, which facilitates efficient charge transport and exhibits high photoluminescence efficiency.[1][2] The derivative this compound (CAS No: 1229603-71-7) has emerged as a particularly valuable intermediate due to a unique combination of structural features.[3]

-

The Fluorene Backbone: Provides excellent thermal stability and a wide bandgap, making it suitable for hosting emissive materials, particularly for blue light emission in OLEDs.[4]

-

Dibromo Functionality (C2, C7 Positions): The two bromine atoms are strategically positioned to act as versatile reactive sites.[5] They are ideal leaving groups for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, enabling the facile synthesis of well-defined conjugated polymers and complex molecular architectures.[6][7] This allows for precise tuning of the final material's electronic and optical properties.[6]

-

Gem-Difluoro Group (C9 Position): The introduction of two fluorine atoms at the C9 bridge is a critical modification. Unlike bulky alkyl chains which are often added to improve solubility, the compact difluoro group offers several advantages:

-

It enhances the electron-accepting nature of the fluorene core, which can be beneficial for creating materials with balanced charge injection and transport properties.

-

It helps to maintain the planarity of the fluorene unit, maximizing π-conjugation.[3]

-

It can influence intermolecular packing in the solid state, which is a critical factor for device efficiency and stability.[2]

-

This unique trifecta of a stable conjugated core, versatile reactive handles, and electron-withdrawing substituents makes this compound a highly sought-after precursor for next-generation organic electronic materials.

Core Molecule Visualization

Caption: Molecular structure of this compound.

Physicochemical and Electrochemical Properties

Understanding the fundamental properties of the monomer is essential for predicting the characteristics of the resulting polymers and their performance in devices.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₆Br₂F₂ | [3][8] |

| Molar Mass | 359.99 g/mol | [3][8] |

| Appearance | White to off-white solid/powder | [9] |

| Melting Point | 138.0 to 142.0 °C | [8] |

| Boiling Point | 361.5 ± 42.0 °C (Predicted) | [8] |

| Purity | Typically >97.0% (GC) |

Electrochemical Profile: A Gateway to Performance

The electrochemical properties of fluorene derivatives, specifically their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are paramount as they dictate the material's band gap and its suitability for specific roles within an electronic device (e.g., hole transport, electron transport, or emissive layer).[5] These properties are typically investigated using cyclic voltammetry (CV).

Table 2: Comparative Electrochemical Data of Fluorene Derivatives

| Monomer/Polymer | Oxidation Potential (Eox, V) | HOMO (eV) | LUMO (eV) | Band Gap (Eg, eV) | Reference |

| Poly(9,9-dioctylfluorene) | 1.15 | -5.75 | -2.50 | 3.25 | [10] |

| 2,7-Dibromo-9,9-dihexylfluorene | 1.30 | -5.70 | -2.10 | 3.60 | [10] |

| Poly[(9,9-dihexylfluorene)-alt-(thiophene)] | 0.90 | -5.30 | -2.55 | 2.75 | [10] |

| Disclaimer: Data is for structurally similar compounds and serves as a general reference. Actual values for polymers derived from this compound may vary. |

The key takeaway is that the fluorene core allows for a wide electrochemical band gap, and functionalization at the 2, 7, and 9 positions provides a powerful tool for tuning these energy levels to meet the specific requirements of a device architecture.[4][5]

Core Application: Polymer Synthesis via Suzuki Coupling

The primary application of this compound in material science is its use as a monomer in polymerization reactions. The Suzuki-Miyaura coupling is the preeminent method for this purpose, offering high yields, mild reaction conditions, and tolerance to a wide variety of functional groups.[11][12]

The reaction facilitates the formation of C-C bonds between the dibrominated fluorene monomer and a co-monomer functionalized with boronic acid or boronate ester groups. This versatility allows for the creation of a vast library of alternating copolymers with tailored properties.[13][14] For example, copolymerizing with electron-donating units can systematically reduce the polymer's band gap for applications in OPVs or different color OLEDs.

Suzuki Coupling Workflow

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Polyfluorene Copolymer

This protocol provides a representative, self-validating methodology for synthesizing a copolymer using this compound. The choice of reagents and conditions is critical for achieving high molecular weight and processable polymers.

Objective: To synthesize an alternating copolymer of 2,7-(9,9-difluorofluorene) and a generic comonomer, for instance, 1,4-phenylenediboronic acid.

Materials:

-

This compound (Monomer A)

-

1,4-Phenylenediboronic acid (Monomer B)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)

-

Anhydrous Potassium Carbonate (K₂CO₃) (Base)

-

Toluene (Solvent)

-

Aliquat 336 (Phase Transfer Catalyst, optional but recommended)

-

Methanol (for precipitation)

-

Argon or Nitrogen gas supply

Methodology:

-

Reactor Setup & Inerting:

-

Assemble a three-neck round-bottom flask equipped with a condenser, a magnetic stirrer, and a gas inlet/outlet.

-

Causality: An inert atmosphere is crucial. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle. Purge the entire system with argon or nitrogen for at least 30 minutes.

-

-

Reagent Addition:

-

To the flask, add equimolar amounts of this compound (1.0 eq) and 1,4-phenylenediboronic acid (1.0 eq).

-

Add the palladium catalyst, typically 1-2 mol% relative to the limiting monomer.[15]

-

Add degassed solvent (Toluene) to achieve a suitable monomer concentration (e.g., 0.1 M).

-

Add a 2 M aqueous solution of K₂CO₃ (approx. 3-4 equivalents). The base is essential for activating the boronic acid for the transmetalation step.[11] A few drops of Aliquat 336 can be added to improve mixing between the aqueous and organic phases.

-

-

Reaction Execution:

-

Heat the mixture to a reflux temperature (for Toluene, ~110 °C) with vigorous stirring.

-

Validation: The reaction progress can be monitored by techniques like Gel Permeation Chromatography (GPC) to observe the increase in polymer molecular weight over time.

-

Maintain the reaction under reflux for 24-48 hours. Longer reaction times generally lead to higher molecular weight polymers.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into a large volume of vigorously stirring methanol. This will cause the polymer to precipitate out of the solution.

-

Causality: The polymer is insoluble in methanol, while the catalyst residues and unreacted monomers are generally soluble, effecting a primary purification step.

-

Collect the precipitated polymer by filtration.

-

Further purification can be achieved by Soxhlet extraction with solvents like acetone (to remove oligomers) and then chloroform or THF (to extract the pure polymer).

-

-

Characterization:

-

The final polymer's structure can be confirmed by ¹H NMR and FTIR spectroscopy.

-

Molecular weight (Mn, Mw) and polydispersity index (PDI) should be determined by GPC.

-

Thermal properties (e.g., glass transition temperature, decomposition temperature) can be analyzed using DSC and TGA.

-

Potential Applications in Material Science

The polymers and oligomers synthesized from this compound are prime candidates for several high-value applications in organic electronics.

Organic Light-Emitting Diodes (OLEDs)

Fluorene-based polymers are renowned for their use as efficient blue emitters and stable host materials in OLEDs.[2][16]

-

As a Blue Emitter: The wide bandgap of the polyfluorene backbone is conducive to producing emission in the blue region of the spectrum, a critical component for full-color displays and white lighting.[4]

-

As a Host Material: Their high triplet energy makes them excellent hosts for phosphorescent guest emitters (dopants). The host material must have a higher triplet energy than the guest to ensure efficient energy transfer and prevent back-transfer, which would quench the phosphorescence.

Organic Photovoltaics (OPVs)

In OPVs, the goal is to create materials with broader absorption spectra to capture more of the solar spectrum. By copolymerizing this compound (an acceptor-leaning unit) with various electron-donating monomers (e.g., thiophene, carbazole), a "push-pull" type polymer can be designed.[7] This intramolecular charge transfer character narrows the polymer's band gap, shifting its absorption to longer wavelengths and improving its efficiency as a light-harvesting material in solar cells.[17]

Organic Field-Effect Transistors (OFETs)

The rigid, planar structure of polyfluorenes facilitates strong π-π stacking in the solid state, which is essential for efficient charge transport in the channel of an OFET.[2] The high charge-carrier mobility of these materials makes them suitable for applications in flexible electronics, sensors, and displays.[7]

From Monomer to Device: An Application Workflow

Caption: Workflow from monomer synthesis to final device application.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a meticulously designed molecular scaffold that offers unparalleled control over the properties of advanced organic materials. Its robust fluorene core provides inherent stability and desirable optoelectronic characteristics, while the dibromo and difluoro functionalities serve as handles for precise chemical engineering. The ability to readily polymerize this monomer via established methods like Suzuki coupling has positioned it as a critical component in the development of next-generation OLED displays, efficient organic solar cells, and flexible transistors. As the demand for high-performance, solution-processable electronic materials continues to grow, the strategic importance of versatile building blocks like this compound will undoubtedly increase, paving the way for further innovations in material science.

References

- This compound - ChemBK. (n.d.).

- This compound | 1229603-71-7. (n.d.). Benchchem.

- Electrochemical Profile of 2,7-Dibromo-9,9-didecyl-9H-fluorene: A Technical Overview. (n.d.). Benchchem.

- Exploring 2,7-Dibromo-9,9-Spiro-Bifluorene: A Key OLED Intermediate. (n.d.).

- The Role of Dibromo Fluorene in Modern OLED Manufacturing. (n.d.).

- 2,7-Dibromo-9-fluorenone 96 14348-75-5. (n.d.). Sigma-Aldrich.

- The Crucial Role of 2,7-Dibromo-9,9'-Spirobifluorene in Next-Generation OLEDs. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Derivatives of 2,7-dibromo-9,9-dimethyl-9h-fluorene and 2,7-dibromo-9,9-spirobifluorene as electroactive materials. (n.d.). KTU ePubl.

- The Potential of this compound in Material Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Supplementary Information for Vice-Versa Donor Acceptor Fluorene-Ferrocene Alternate Copolymer: A Twisted Ribbon for Electrical Switching. (n.d.). The Royal Society of Chemistry.

- The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. (2024, October 17).

- 9,9-Dioctyl-2,7-dibromofluorene | CAS Number 198964-46-4. (n.d.). Ossila.

- In-Depth Technical Guide: Electrochemical Properties of [9,9'-Bi-9H-fluorene]. (n.d.). Benchchem.

- New Well-Defined Poly(2,7-fluorene) Derivatives: Photoluminescence and Base Doping. (n.d.).

- 2,7-Diaryl-9,9′-alkylfluorene derivatives obtained from Suzuki reaction... (n.d.). ResearchGate.

- A Comparative Guide to Cross-Coupling Reactions: 2,7-Dibromo-9-fluorenone vs. 2,7. (n.d.). Benchchem.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Application Notes and Protocols: 2-Bromo-9,9-dihexyl-9H-fluorene in Suzuki Coupling Reactions. (n.d.). Benchchem.

- 2,7-Dibromo-9,9-dimethyl-9H-fluorene. (n.d.). PMC.

- 2,7-Dibromo-9,9-difluorofluorene | 1229603-71-7. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).

- Synthesis, photoluminescence and electrochemical properties of 2,7-diarylfluorene derivatives. (n.d.). Indian Academy of Sciences.

- Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC - NIH.

- This compound. (n.d.). CPHI Online.

- Organic dyes containing fluorene decorated with imidazole units for dye-sensitized solar cells. (2014, April 4). PubMed.

- This compound. (n.d.). Chemwill Asia Co., Ltd.

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. 2,7-Dibromo-9,9-dimethyl-9H-fluorene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. ias.ac.in [ias.ac.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. ossila.com [ossila.com]

- 8. chembk.com [chembk.com]